molecular formula C16H19NO2 B13989772 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Cat. No.: B13989772
M. Wt: 257.33 g/mol
InChI Key: OHTLTQMBSIDOOJ-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a benzyl group and an azaspirodecane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione typically involves spirocyclization reactions. One common method is the electrochemical electrophilic bromination/spirocyclization of N-benzyl acrylamides. This process uses 2-bromoethan-1-ol as the brominating reagent and involves both anodic oxidation and cathodic reduction to produce bromine as an electrophile . The reaction is carried out under mild conditions and can be scaled up for gram-scale synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and electrochemical synthesis are likely to be employed to ensure efficient and environmentally friendly production processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a scaffold for drug development highlight its significance in medicinal chemistry .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.5]decane-3,8-dione

InChI

InChI=1S/C16H19NO2/c18-14-6-8-16(9-7-14)10-15(19)17(12-16)11-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

OHTLTQMBSIDOOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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